N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide
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Description
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to targetacetylcholinesterase (AChE) and alpha1-adrenergic receptors . These targets play crucial roles in neurotransmission and smooth muscle contraction, respectively .
Mode of Action
Similar piperazine derivatives have been shown to inhibit ache, thereby increasing central cholinergic neurotransmission . Additionally, some piperazine derivatives have been found to act as antagonists at alpha1-adrenergic receptors .
Biochemical Pathways
Inhibition of ache can affect the cholinergic pathway, leading to increased levels of acetylcholine in the synaptic cleft . Antagonism of alpha1-adrenergic receptors can affect adrenergic signaling, potentially leading to relaxation of smooth muscles .
Pharmacokinetics
A study on similar piperazine derivatives has suggested that they have adequate pharmacokinetic properties
Result of Action
Inhibition of ache can lead to improved memory and cognitive function, while antagonism of alpha1-adrenergic receptors can lead to relaxation of smooth muscles .
Properties
IUPAC Name |
(E)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-29-21-10-8-20(9-11-21)24-14-16-25(17-15-24)30(27,28)18-13-23-22(26)12-7-19-5-3-2-4-6-19/h2-12H,13-18H2,1H3,(H,23,26)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTKNPBSORTYNI-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.